Phytofluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

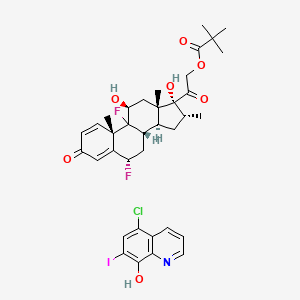

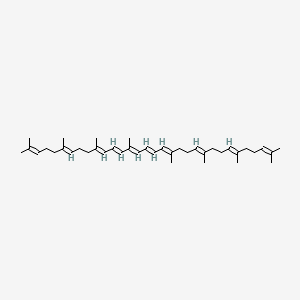

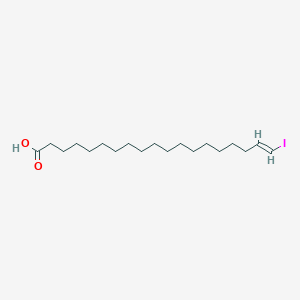

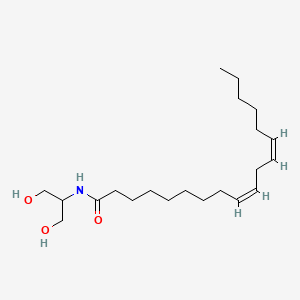

cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene, also known as phytofluene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene has been primarily detected in blood. Within the cell, cis-7, 7', 8, 8', 11, 12-hexahydro-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.

All-trans-phytofluene is the all-trans-isomer of phytofluene. It has a role as a human xenobiotic metabolite and a plant metabolite.

Applications De Recherche Scientifique

Bioavailability and Genetic Associations

Phytofluene, a colorless carotenoid, shows higher bioavailability compared to other carotenoids such as lutein, β-carotene, or lycopene. A study found significant interindividual variability in phytofluene bioavailability, which was correlated with fasting plasma phytofluene concentration. A combination of 14 Single Nucleotide Polymorphisms (SNPs) was identified to explain this variability in a healthy male adult population (Zumaraga et al., 2022).

Bioaccessibility in Different Foods

Research comparing the bioaccessibility of phytoene and phytofluene with other carotenoids found that phytoene and phytofluene had superior bioaccessibility in fruit and vegetable juices. Phytoene was noted as the carotenoid with the highest bioaccessibility, up to 97%, in various dietary sources (Mapelli-Brahm et al., 2017).

Skin Care Applications

A study highlighted the benefits of phytoene and phytofluene for skin care, including skin lightening, anti-inflammatory activity, and protection against UV and oxidative damage (Oppen-Bezalel, 2009).

Safety for Human Use

An investigation into the safety of phytoene- and phytofluene-rich products for human use, including topical application, indicated no significant cytotoxic or genotoxic potential. The study supported the safe use of these products in human topical applications, showing a lack of irritancy or sensitization reactions (Havas et al., 2018).

Agro-Food and Health Implications

Phytoene and phytofluene, as colorless carotenoids, have been identified as major dietary components with potential health-promoting biological actions. Their presence in common foods like tomatoes and their role in sustainable food production highlight their importance in the context of agro-food and health (Meléndez-Martínez & Mapelli-Brahm, 2021).

Involvement in Cancer Research

Phytoene and phytofluene were biosynthesized and radiolabeled for use in prostate cancer cell culture studies, demonstrating their potential in cancer chemoprevention research (Campbell et al., 2006).

Dietary Intake and Health Effects

A comprehensive review of phytoene and phytofluene emphasized their presence in commonly consumed foods and potential involvement in health-promoting biological actions, suggesting the need for revised associations between lycopene intake from tomato products and health to include these colorless carotenoids (Mapelli-Brahm & Meléndez-Martínez, 2021).

Propriétés

Numéro CAS |

540-05-6 |

|---|---|

Formule moléculaire |

C40H62 |

Poids moléculaire |

542.9 g/mol |

Nom IUPAC |

(6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

Clé InChI |

OVSVTCFNLSGAMM-OUOOUFEBSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

Point d'ébullition |

162.5°C |

Autres numéros CAS |

540-05-6 |

Description physique |

Solid |

Synonymes |

phytofluene phytofluene, (cis)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)